An In-depth Technical Guide to 2',4'-Dimethoxypropiophenone: Discovery, Synthesis, and Applications
An In-depth Technical Guide to 2',4'-Dimethoxypropiophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dimethoxypropiophenone, with the CAS number 831-00-5, is an aromatic ketone that has garnered significant interest in the field of organic synthesis. Its structure, characterized by a propiophenone backbone with two methoxy groups at the 2' and 4' positions of the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly flavonoids and other biologically active compounds. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, chemical and physical properties, and its applications in modern research and development.
Discovery and Historical Context
The first documented synthesis of 2',4'-Dimethoxypropiophenone appears to date back to the early 20th century. A publication in the Journal of the American Chemical Society in 1931 is among the earliest references to this compound, suggesting its discovery and initial characterization occurred during a period of burgeoning exploration in synthetic organic chemistry[1]. The primary method for its synthesis, established early in its history, is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This classic reaction allows for the direct introduction of an acyl group onto an aromatic ring, a process that was, and still is, fundamental to the construction of a vast array of organic molecules.
Chemical and Physical Properties
2',4'-Dimethoxypropiophenone is a solid at room temperature, with a melting point in the range of 78-80°C[2][3]. It is largely insoluble in water but soluble in common organic solvents. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₃ | [2] |
| Molar Mass | 194.23 g/mol | [2] |
| CAS Number | 831-00-5 | [2] |
| Appearance | Solid | |
| Melting Point | 78-80 °C | [2][3] |
| Boiling Point | ~295 °C at 760 mmHg (estimated) | |
| Solubility | Insoluble in water, soluble in organic solvents |
Spectroscopic data is essential for the identification and characterization of 2',4'-Dimethoxypropiophenone. Key spectral features are summarized below:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets for the methoxy groups, and signals in the aromatic region corresponding to the three protons on the substituted phenyl ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the ethyl group, the two methoxy carbons, and the carbons of the aromatic ring.
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IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1670-1680 cm⁻¹, and bands corresponding to C-O stretching of the methoxy groups and C-H bonds.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23) and characteristic fragmentation patterns.
Comprehensive, experimentally determined spectroscopic data for 2',4'-Dimethoxypropiophenone is available in public databases such as PubChem and SpectraBase[4].
Synthesis of 2',4'-Dimethoxypropiophenone
The most common and historically significant method for the synthesis of 2',4'-Dimethoxypropiophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction involves the reaction of 1,3-dimethoxybenzene with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution pathway.
Caption: Mechanism of Friedel-Crafts Acylation for 2',4'-Dimethoxypropiophenone Synthesis.
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The following is a representative experimental protocol for the synthesis of 2',4'-Dimethoxypropiophenone via Friedel-Crafts acylation.
Materials:
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1,3-Dimethoxybenzene
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Propionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) (anhydrous)
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: The flask is cooled in an ice bath to 0-5 °C.
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Addition of Propionyl Chloride: Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane.
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Formation of the Acylium Ion: The mixture is stirred at 0-5 °C for a short period to allow for the formation of the acylium ion complex.
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Addition of 1,3-Dimethoxybenzene: A solution of 1,3-dimethoxybenzene in anhydrous dichloromethane is added dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
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Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 2',4'-Dimethoxypropiophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Alternative Synthetic Routes
While Friedel-Crafts acylation is the most prevalent method, other synthetic strategies have been explored. One such method involves the reaction of respropiophenone (2,4-dihydroxypropiophenone) with a methylating agent like dimethyl sulfate in the presence of a base[5]. This approach is a two-step process involving the initial synthesis of the dihydroxypropiophenone followed by etherification.
Applications in Organic Synthesis
2',4'-Dimethoxypropiophenone is a key intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.
Synthesis of Chalcones
A primary application of 2',4'-Dimethoxypropiophenone is in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce chalcones. Chalcones are a class of flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 2',4'-dimethoxy substitution pattern in the starting propiophenone influences the electronic properties and reactivity of the resulting chalcone, which can in turn affect its biological activity.
Caption: General scheme for the synthesis of chalcones from 2',4'-Dimethoxypropiophenone.
Precursor to Heterocyclic Compounds
The chalcones derived from 2',4'-Dimethoxypropiophenone can be further utilized as synthons for the construction of various heterocyclic ring systems, such as pyrazolines, isoxazoles, and pyrimidines. These heterocyclic scaffolds are prevalent in many approved drugs and are of great interest to medicinal chemists.
Conclusion
2',4'-Dimethoxypropiophenone is a synthetically versatile aromatic ketone with a history rooted in the foundational principles of organic chemistry. Its preparation via the robust Friedel-Crafts acylation remains a staple in synthetic laboratories. The true value of this compound lies in its role as a key building block for the synthesis of a diverse array of biologically active molecules, particularly chalcones and their heterocyclic derivatives. As research in drug discovery and materials science continues to advance, the demand for such versatile intermediates is likely to persist, ensuring the continued relevance of 2',4'-Dimethoxypropiophenone in the field of chemical synthesis.
References
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Journal of the American Chemical Society, 1931, vol. 53, p. 4149,4154. [Link]
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2',4'-Dimethoxypropiophenone. SpectraBase. [Link]
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2' 4'-DIMETHOXYPROPIOPHENONE 97 | CAS: 831-00-5. Finetech Industry Limited. [Link]
-
2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020. PubChem. [Link]
-
2',4'-dimethoxypropiophenone. Stenutz. [Link]
Sources
- 1. 831-00-5_2',4'-二甲氧基苯丙酮CAS号:831-00-5_2',4'-二甲氧基苯丙酮【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Propiophenone - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
